molecular formula C15H12ClN3OS B11713558 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole

4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole

Cat. No.: B11713558
M. Wt: 317.8 g/mol
InChI Key: VQBMVGRZAXBUNO-RQZCQDPDSA-N
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Description

4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable catalysts.

    Formation of the hydrazone linkage: This involves the reaction of a hydrazine derivative with a furan-2-ylmethylidene compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new thiazole derivatives with potential biological activities.

Biology

    Biological assays: The compound may be tested for its activity against various biological targets, such as enzymes or receptors.

Medicine

    Drug development: The compound may be investigated for its potential as a therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H12ClN3OS/c1-10-14(11-4-6-12(16)7-5-11)18-15(21-10)19-17-9-13-3-2-8-20-13/h2-9H,1H3,(H,18,19)/b17-9+

InChI Key

VQBMVGRZAXBUNO-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=CO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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